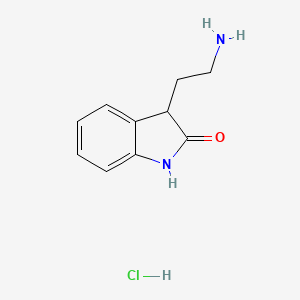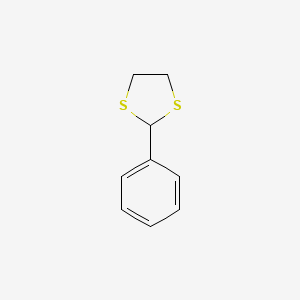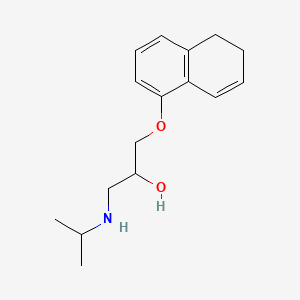
Idropranolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Idropranolol involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with isopropylamine to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While this compound was never marketed and thus not produced on an industrial scale, the general approach for the industrial production of beta blockers involves similar synthetic routes as described above. The process would likely involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Idropranolol, like other beta blockers, can undergo various chemical reactions including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: As a beta blocker, it can be used in studies related to the synthesis and reactivity of beta-adrenergic antagonists.
Biology: It can be used in research to understand the biological effects of beta blockers on cellular processes.
Medicine: Potential applications in the treatment of cardiovascular diseases, although not clinically used.
Industry: Could be used as a reference compound in the development of new beta blockers.
Mécanisme D'action
Idropranolol, like other beta blockers, works by blocking the action of epinephrine and norepinephrine on beta-adrenergic receptors . This leads to vasoconstriction, inhibition of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), induction of apoptosis in endothelial cells, and downregulation of protein kinase A (PKA) activation . These actions result in reduced heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A widely used beta blocker with similar chemical structure and pharmacological effects.
Atenolol: Another beta blocker with a different chemical structure but similar therapeutic uses.
Metoprolol: A selective beta-1 blocker used to treat high blood pressure and angina.
Uniqueness
Idropranolol is unique in that it was never marketed, making it primarily of interest for research purposes rather than clinical use. Its chemical structure is similar to that of Propranolol, but it differs in the specific arrangement of its functional groups, which may result in different pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
27581-02-8 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3 |
Clé InChI |
JKLYFQUDQSQWRB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



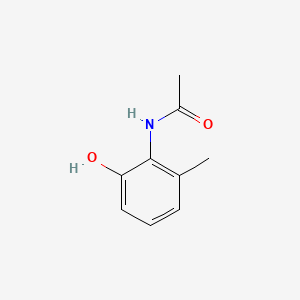
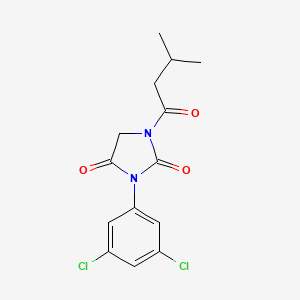


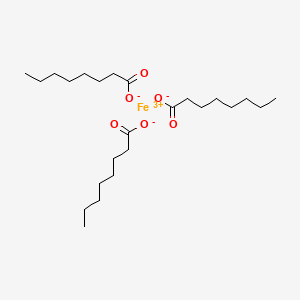




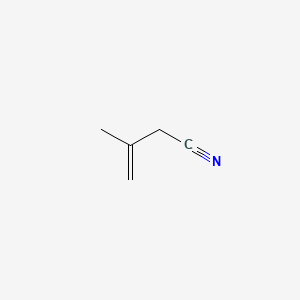
![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)
